N-(3-acetylphenyl)-N'-isobutyrylthiourea
Description
N-(3-Acetylphenyl)-N'-isobutyrylthiourea is a disubstituted thiourea derivative characterized by a 3-acetylphenyl group and an isobutyryl moiety attached to the thiourea backbone. Thioureas of this type generally adopt a planar configuration, with the substituents influencing electronic and steric properties critical for reactivity and applications. The acetyl group at the meta position of the phenyl ring may enhance hydrogen-bonding interactions, while the branched isobutyryl group could increase lipophilicity compared to linear acyl substituents.
Properties
Molecular Formula |
C13H16N2O2S |
|---|---|
Molecular Weight |
264.35 g/mol |
IUPAC Name |
N-[(3-acetylphenyl)carbamothioyl]-2-methylpropanamide |
InChI |
InChI=1S/C13H16N2O2S/c1-8(2)12(17)15-13(18)14-11-6-4-5-10(7-11)9(3)16/h4-8H,1-3H3,(H2,14,15,17,18) |
InChI Key |
NNHURAJHJJJXPV-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC(=S)NC1=CC=CC(=C1)C(=O)C |
Canonical SMILES |
CC(C)C(=O)NC(=S)NC1=CC=CC(=C1)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Benzoyl-N'-arylthioureas
- Example: N-Benzoyl-N′-4-cyanophenylthiourea Substituents: Benzoyl (electron-withdrawing) and 4-cyanophenyl (strongly electron-withdrawing). Properties: Exhibits strong hydrogen-bonding capacity due to the cyano group, enhancing coordination with metal ions. Cyclic voltammetry shows reduction potentials influenced by the nitro and cyano groups .
3-Acetyl-1-phenylthiourea
- Substituents : Acetyl (moderately electron-withdrawing) and phenyl.
- Properties : Syn-anti configuration around the thiourea core, with bond lengths (C=S: ~1.68 Å) consistent with other derivatives. Used in enzyme inhibition studies due to its planar structure.
- Comparison : The 3-acetylphenyl group in the target compound may introduce steric hindrance compared to the simpler phenyl group, affecting molecular packing and reactivity.
N-(4-nitrobenzoyl)-N′-4-cyanophenylthiourea
- Substituents: Nitrobenzoyl (strongly electron-withdrawing) and 4-cyanophenyl.
- Properties: Shows dual redox activity (nitro and cyano groups) in CV experiments, with reduction peaks at -0.8 V and -1.2 V .
- Comparison : The absence of a nitro group in the target compound may limit redox activity but reduce toxicity for biological applications.
Functional Group Impact
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